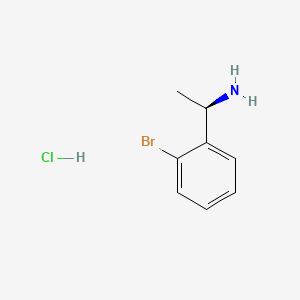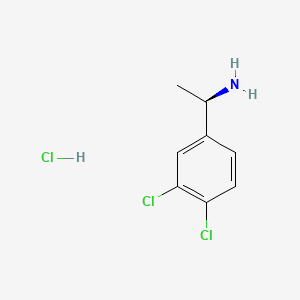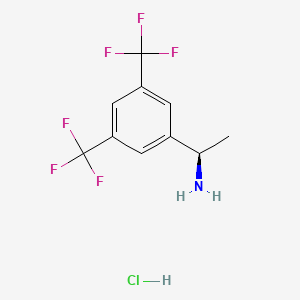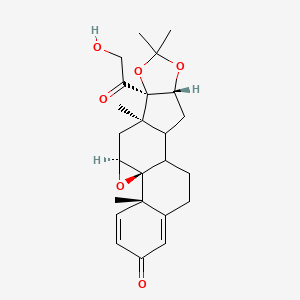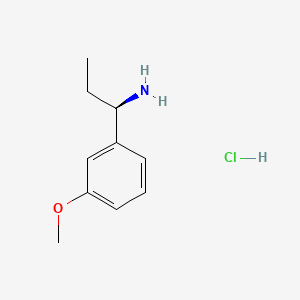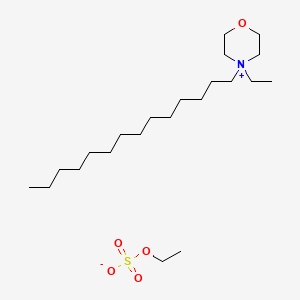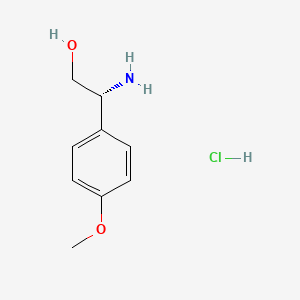
(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
It’s worth noting that this compound can be used as a synthon for the synthesis of various drug intermediates .
Mode of Action
It is known that its enantiopure form can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles . These indoles have a treatment function for general allergic response .
Biochemical Pathways
It is known that the compound can be synthesized from 4-methoxyacetophenone using lactobacillus senmaizuke as a biocatalyst .
Pharmacokinetics
It is known that the compound can be synthesized from 4-methoxyacetophenone using lactobacillus senmaizuke as a biocatalyst . This suggests that the compound might be metabolized by certain bacterial species.
Result of Action
It is known that the compound can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .
Action Environment
CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantiomeric excess . The reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride typically involves the reduction of 4-methoxyacetophenone using a chiral catalyst. One common method is the biocatalytic anti-Prelog stereoselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis cells in an ionic liquid-containing medium . This method ensures high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound often employs similar biocatalytic methods due to their efficiency and eco-friendliness. The optimization of experimental conditions, such as pH, temperature, and agitation speed, is crucial for maximizing yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride: The enantiomer of the compound, which may have different biological activities and applications.
4-Methoxyphenethyl alcohol: A related compound used in similar applications but lacking the amino group.
4-Methoxyacetophenone: The precursor in the synthesis of ®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride.
Uniqueness
®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is unique due to its chiral nature and high enantiomeric purity, making it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXCANBKVBAQQ-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221697-18-3 |
Source


|
| Record name | Benzeneethanol, β-amino-4-methoxy-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221697-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

